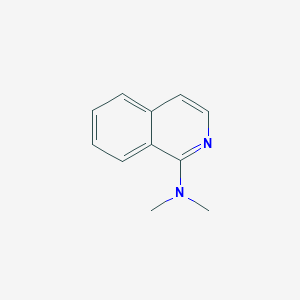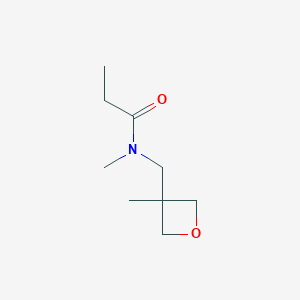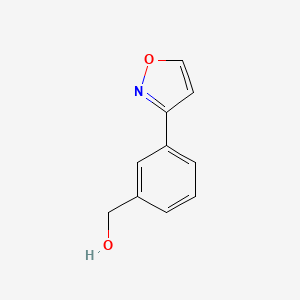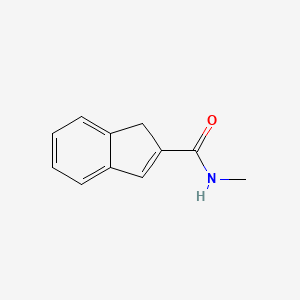![molecular formula C6H5N3OS B11916644 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the desired thienopyrimidine core . Another approach includes the use of 2-aminothiophene-3-carbonitrile, which undergoes cyclization with formamide in the presence of a catalyst such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-D]pyrimidin-4(3H)-one: Another member of the thienopyrimidine family with similar biological activities.
Pyrrolo[2,3-D]pyrimidin-4(3H)-one: A structurally related compound with notable anticancer properties.
Quinazolin-4(3H)-one: Known for its diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one stands out due to its unique fused ring system and the presence of an amino group, which enhances its reactivity and potential for derivatization. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C6H5N3OS |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
7-amino-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,7H2,(H,8,9,10) |
Clé InChI |
QJVVOPXHWFEQPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(S1)C(=O)NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)









